molecular formula C18H20N4O2 B1255288 N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide

N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide

Cat. No. B1255288
M. Wt: 324.4 g/mol
InChI Key: FKODVKCGKNLISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide is an anilide.

Scientific Research Applications

Structure/Activity Studies

  • A study on the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including compounds related to N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide, demonstrated their potential as opioid kappa agonists. The research explored variants in N-acyl, N-alkyl, and amino functions, leading to the discovery of potent compounds with significant analgesic effects in a mouse model (Barlow et al., 1991).

Synthesis and Biological Evaluation

  • Another study focused on the synthesis of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, including structures related to the chemical . This research also emphasized their biological evaluation as opioid kappa agonists, using conformational analysis to identify compounds with potent analgesic effects (Costello et al., 1991).

Chemical Transformations

  • Research exploring the reactions of ethyl 2-arylhydrazono-3-butyrates with various compounds, including those related to the specified chemical, led to the production of different heterocyclic derivatives. These chemical transformations were confirmed through analytical and spectral analysis, showcasing the chemical's versatility in synthesizing diverse structures (Rady & Barsy, 2006).

Antiproliferative Activities

  • A study on the synthesis of novel pyrrolo[2,1-f][1,2,4]triazine derivatives, closely related to the compound , revealed their significant antiproliferative activities against human tumor cells. This research highlights the potential of such compounds in developing novel antitumor agents (Zhang et al., 2018).

Comparative Metabolism

  • Research comparing the metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes provides insights into the metabolic pathways of compounds similar to this compound. This study contributes to understanding the metabolic activation and potential risks associated with such compounds (Coleman et al., 2000).

properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetamide

InChI

InChI=1S/C18H20N4O2/c1-4-14-8-5-7-12(2)17(14)19-16(23)11-22-18(24)15-9-6-10-21(15)13(3)20-22/h5-10H,4,11H2,1-3H3,(H,19,23)

InChI Key

FKODVKCGKNLISA-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=CC=CN3C(=N2)C)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=CC=CN3C(=N2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide
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N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide
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N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide
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N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide
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N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide
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N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide

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